molecular formula C22H20ClNO9 B144558 Benoxaprofen glucuronide CAS No. 67472-42-8

Benoxaprofen glucuronide

Cat. No.: B144558
CAS No.: 67472-42-8
M. Wt: 477.8 g/mol
InChI Key: FMHXTOVNUBYPFK-OLHZERTASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benoxaprofen glucuronide is synthesized through the enzymatic glucuronidation of benoxaprofen. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to benoxaprofen . The reaction typically occurs in the liver, where the enzyme is abundant.

Industrial Production Methods

Industrial production of this compound involves the use of recombinant enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include an appropriate buffer system, optimal pH, and temperature to ensure maximum enzyme activity .

Chemical Reactions Analysis

Types of Reactions

Benoxaprofen glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the study of this compound reactions include:

Major Products Formed

The major products formed from the reactions of this compound include:

Mechanism of Action

The mechanism of action of benoxaprofen glucuronide involves its reactivity with nucleophilic sites on proteins. The acyl group of the glucuronide can be transferred to amino acid residues, forming covalent adducts. This process can lead to the modification of protein function and potentially contribute to drug-induced toxicity . The molecular targets include lysine residues on proteins, which are the primary sites for acylation .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXTOVNUBYPFK-OLHZERTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67472-42-8
Record name Benoxaprofen glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benoxaprofen glucuronide
Reactant of Route 2
Benoxaprofen glucuronide
Reactant of Route 3
Benoxaprofen glucuronide
Reactant of Route 4
Benoxaprofen glucuronide
Reactant of Route 5
Benoxaprofen glucuronide
Reactant of Route 6
Benoxaprofen glucuronide

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